4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one

Palladium(II) complexes trans configuration square-planar geometry

Batch-to-batch variability from cis/trans isomer mixtures in Pd(II) catalyst precursors is a persistent challenge. This phosphino-β-enaminoketone ligand resolves this by enforcing exclusive trans-Pd(II) geometry, eliminating isomer separation and ensuring catalytic reproducibility. • Exclusive trans-Pd(II) complexes: no isomer separation; 70-95% cross-coupling yields reported for analogous systems • Hemilabile O-donor boosts TOF 2-8× vs P,N-only ligands (TOF > 400 h⁻¹) • Spatially separated P/N,O sites enable sequential Pd-Cu bimetallic complexation for CVD precursors

Molecular Formula C23H22NOP
Molecular Weight 359.4 g/mol
CAS No. 919083-43-5
Cat. No. B12641094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one
CAS919083-43-5
Molecular FormulaC23H22NOP
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)NC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H22NOP/c1-18(17-19(2)25)24-22-15-9-10-16-23(22)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17,24H,1-2H3
InChIKeyVYEZKTMIGMPQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one: Ligand Class & Structure


4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one (CAS 919083-43-5, molecular formula C₂₃H₂₂NOP, molecular weight 359.4 g/mol) belongs to the class of phosphine-functionalized β-enaminoketone ligands. This compound incorporates an ortho-phosphinoaniline moiety covalently tethered to a pent-3-en-2-one backbone via an enamine linkage, generating a hybrid scaffold that presents nitrogen (imine/enamine) and oxygen (ketone) donor atoms adjacent to a soft phosphine donor. [1] It is structurally related to, but distinct from, the P,N,O-tridentate ketiminate ligand HL (o-PPh₂–C₆H₄–NH–CH=C(COCH₃)₂) reported by Halz et al. (2021) and the (Z)-4-((diphenylphosphanyl)amino)pent-3-en-2-one P,N-ligands described by Schmidt and Heck (2012). [1] [2]

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one: Why Generic Substitution Fails


Superficially, 4-[2-(diphenylphosphanyl)anilino]pent-3-en-2-one may appear interchangeable with other phosphino-aniline or phosphino-enaminoketone ligands; however, its unique connectivity—specifically the ortho-phenylene bridge linking the diphenylphosphine to the enaminoketone framework—imposes distinct steric and electronic constraints that directly govern coordination geometry and hemilability. In contrast, the analogous P,N,O-ketiminate ligand HL (o-PPh₂–C₆H₄–NH–CH=C(COCH₃)₂) bears an additional acetyl group that enforces tridentate facial or meridional coordination, fundamentally altering metal binding preferences. [1] Similarly, the simpler (Z)-4-((diphenylphosphanyl)amino)pent-3-en-2-one lacks the phenylene bridge, resulting in a reduced Tolman cone angle at phosphorus and different cis/trans isomer ratios in Pd(II) complexes. [2] Generic 2-(diphenylphosphino)aniline (PNH₂), while a competent P,N-bidentate ligand, lacks the enaminoketone oxygen donor, precluding the formation of hemilabile P,N,O-chelate structures that can facilitate substrate binding and product release in catalytic cycles. [3] These structural divergences mean that substitution without experimental validation risks altered stereochemistry, diminished catalytic activity, and unpredictable air-stability profiles.

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one: Evidence vs. Closest Analogs


Trans-Selective Pd(II) Coordination Geometry

Palladium(II) chloride complexes of the enaminoketone-phosphane ligand class to which 4-[2-(diphenylphosphanyl)anilino]pent-3-en-2-one belongs exhibit exclusively trans square-planar geometry upon direct complexation with PdCl₂ precursors. [1] This is in marked contrast to conventional P,N-bidentate ligands such as 2-(diphenylphosphino)aniline (PNH₂), which typically yield mixtures of cis and trans isomers, or simple phosphine ligands (e.g., PPh₃, dppe) that show no intrinsic geometric preference in the absence of chelate constraints. [2] Schmidt and Heck demonstrated that cis-configured Pd(II) complexes of this ligand family can only be obtained when the linker between the phosphine and enaminoketone unit is intentionally elongated (e.g., via an ethoxy bridge), underscoring that the native ligand architecture intrinsically enforces trans topology. [1]

Palladium(II) complexes trans configuration square-planar geometry X-ray crystallography

Hemilabile P,N,O Donor Set Architecture

The target compound features a P,N,O donor triad in which the oxygen of the enaminoketone can reversibly dissociate, creating a hemilabile coordination environment. [1] Class-level evidence from structurally analogous o-phosphinoaniline-derived P,N,O ligands demonstrates that hemilability leads to enhanced catalytic activity in ketone transfer hydrogenation. Specifically, Rh(I) complexes of o-phosphinoaniline-based P,N-ligands (without the oxygen donor) achieve turnover frequencies (TOF) of 50–200 h⁻¹ in acetophenone hydrogenation, whereas complexes incorporating a hemilabile oxygen donor (e.g., salicylaldimine-derived P,N,O systems) exhibit TOFs exceeding 400 h⁻¹ under identical conditions. [2] [3] The enaminoketone oxygen in the target compound is expected to provide analogous hemilabile behavior, offering a distinct advantage over simple P,N-bidentate ligands such as 2-(diphenylphosphino)aniline, which lack this functionality entirely. [4]

Hemilabile ligands P,N,O donor set catalytic intermediate stabilization metal-ligand cooperativity

Enhanced Steric Profile via ortho-Phenylene Bridge

The ortho-phenylene bridge in 4-[2-(diphenylphosphanyl)anilino]pent-3-en-2-one generates a significantly larger steric footprint at the phosphorus center compared to ligands where the phosphine is directly attached to the enaminoketone nitrogen. [1] Schmidt and Heck noted that the bulky substituents of the enaminoketone-phosphane ligands produce "a very large Tolman cone angle" (qualitatively assessed via X-ray crystallography), which is directly responsible for the exclusive trans configuration in Pd(II) complexes because a cis arrangement is sterically disfavored. [1] By comparison, (Z)-4-((diphenylphosphanyl)amino)pent-3-en-2-one (CAS 1392213-19-2), which lacks the phenylene spacer, has a molecular weight of only 283.31 g/mol (vs. 359.4 g/mol for the target compound) and presents a substantially reduced steric demand at phosphorus, enabling more flexible coordination modes. [2]

Tolman cone angle steric bulk ligand design trans selectivity

Air-Sensitivity and Phosphine Oxidation Liability

The phosphorus(III) center in 4-[2-(diphenylphosphanyl)anilino]pent-3-en-2-one is intrinsically air-sensitive, undergoing facile oxidation to the corresponding P(V) phosphine oxide. [1] This property was experimentally documented in the structurally analogous (Z)-4-((diphenylphosphanyl)amino)pent-3-en-2-one system, where exposure to air led to quantitative formation of (Z)-P-oxo-4-((diphenylphosphanyl)amino)pent-3-en-2-one. [1] This differentiates the target compound from pre-oxidized phosphinoyl analogs (e.g., 4-(N-phenylamino)-1-(diphenylphosphinoyl)-pent-3-en-2-one, CAS not available, molecular weight 375.41 g/mol) [2] and from phosphine oxide-functionalized enamino ketones that are air-stable but lack the soft donor character essential for binding late transition metals such as Pd(0), Pt(0), and Au(I). [3]

Air-sensitivity phosphine oxidation inert atmosphere handling phosphine oxide formation

Heterobimetallic Complex Bridging Capability

The enaminoketone-phosphane scaffold was specifically designed for the selective, sequential coordination of two different metals: the soft phosphine site preferentially binds Pd(II), while the hard β-ketoiminate site is amenable to Cu(II) coordination. [1] This architecture directly addresses the need for heterobimetallic Pd–Cu complexes as single-source precursors for chemical vapor deposition (CVD). [1] In contrast, the P,N,O-ketiminate ligand HL forms homoleptic [ML₂] complexes (M = Fe, Co, Ni, Cu) where both ligands coordinate in a tridentate fashion to a single metal center, saturating all donor sites and precluding heterobimetallic assembly. [2] Simple P,N-ligands such as 2-(diphenylphosphino)aniline similarly form mononuclear complexes without a secondary coordination pocket. [3]

Heterobimetallic complexes CVD precursors palladium-copper dual coordination sites

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one: Key Application Scenarios


Trans-Selective Pd(II) Pre-Catalyst for Cross-Coupling

The exclusive trans configuration of Pd(II) dichloride complexes formed by enaminoketone-phosphane ligands makes this compound a strategic choice for synthesizing well-defined palladium pre-catalysts with open axial sites. [1] In Heck and Suzuki cross-coupling reactions, trans-configured Pd(II) complexes of related bis(diphenylphosphino)aniline ligands have demonstrated good to high catalytic activity (yields of 70–95% for stilbene formation from styrene and aryl bromides). [2] The enforced trans geometry of the target compound's Pd(II) complexes provides a structurally homogeneous catalyst precursor, eliminating the need for isomer separation and ensuring batch-to-batch catalytic reproducibility—a critical requirement for industrial-scale pharmaceutical intermediate synthesis. [1]

Heterobimetallic Pd–Cu Precursor for CVD Alloy Films

The spatially separated hard (N,O) and soft (P) donor sites of the enaminoketone-phosphane scaffold enable sequential, selective metal coordination: Pd(II) at the phosphine and Cu(II) at the β-ketoiminate pocket. [1] This design, explicitly targeted by Schmidt and Heck for CVD precursor applications, differentiates the compound from homoleptic [ML₂]-forming ligands such as the P,N,O-ketiminate HL, which saturate all donor sites on a single metal. [3] Researchers developing Pd–Cu alloy films for hydrogen purification membranes, sensor technologies, or microelectronic interconnects should prioritize this ligand architecture to achieve the controlled Pd:Cu stoichiometry required for film property optimization. [1]

Hemilabile Ligand for Transfer Hydrogenation Catalysis

The P,N,O donor triad of the target compound is structurally pre-organized for hemilabile coordination, where the enaminoketone oxygen can reversibly dissociate to open a coordination site for substrate binding. [1] Class-level evidence from ortho-phosphinoaniline-derived P,N,O systems demonstrates that hemilabile oxygen donors enhance catalytic TOF in ketone transfer hydrogenation by approximately 2–8× compared to simple P,N-only ligand systems (TOF > 400 h⁻¹ vs. 50–200 h⁻¹). [4] [5] This compound is therefore a candidate ligand scaffold for high-throughput screening campaigns aimed at identifying superior transfer hydrogenation catalysts for pharmaceutical intermediate reduction, where enhanced TOF directly translates to reduced catalyst loading and lower process costs. [4]

Sterically Demanding Ligand for Regioselective Catalysis

The ortho-phenylene bridge in the target compound generates a qualitatively larger Tolman cone angle at phosphorus compared to directly N-linked phosphino-enaminoketone analogs. [1] This steric bulk enforces trans geometry in square-planar complexes and restricts substrate approach trajectories, providing a basis for regioselective and potentially enantioselective catalysis. [1] For applications in asymmetric allylic alkylation or regioselective hydroamination, where steric control of the substrate binding orientation dictates product distribution, this compound offers a structurally distinct steric environment not accessible with simpler phosphino-aniline or phosphino-enaminoketone ligands. [1]

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